molecular formula C16H18N4O3S B2903508 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428366-65-7

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2903508
CAS RN: 1428366-65-7
M. Wt: 346.41
InChI Key: GXIBJVPAKNVRDH-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide, also known as CPIIS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized through a series of chemical reactions. CPIIS has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has also been found to exhibit anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in a range of experiments. However, there are also limitations to the use of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide. One area of research is the development of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide as a potential cancer treatment. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide and its effects on various cell types. Finally, there is a need for further research on the potential applications of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide in other areas of scientific research, such as inflammation and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide involves several steps, including the reaction of indole-6-carboxaldehyde with cyclopropanecarbonyl chloride to form the corresponding cyclopropanecarbaldehyde. This intermediate is then reacted with 1-methylimidazole-4-sulfonyl chloride to form the final product, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide. The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been optimized to yield high purity and yield.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a range of diseases.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-19-9-15(17-10-19)24(22,23)18-13-5-4-11-6-7-20(14(11)8-13)16(21)12-2-3-12/h4-5,8-10,12,18H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIBJVPAKNVRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

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